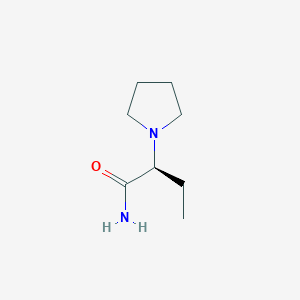
(2S)-2-(pyrrolidin-1-yl)butanamide
Descripción general
Descripción
(2S)-2-(pyrrolidin-1-yl)butanamide, also known as Pyrrolidin-1-ylbutanamide or PYR-1-Butanamide, is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and has been used in laboratory experiments to investigate the potential of new drugs and therapies.
Aplicaciones Científicas De Investigación
PYR-1-Butanamide has been used in a variety of scientific research applications. It has been studied for its potential as a drug target and for its ability to act as an enzyme inhibitor. It has also been used in laboratory experiments to investigate the potential of new drugs and therapies. In addition, it has been used to study the effects of certain hormones on the body, and to study the effects of certain chemicals on the nervous system.
Mecanismo De Acción
PYR-1-Butanamide acts as an inhibitor of certain enzymes, such as tyrosine hydroxylase and monoamine oxidase. It also acts as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. Additionally, it has been shown to act as an agonist of the dopamine D2 receptor and an antagonist of the dopamine D1 receptor.
Biochemical and Physiological Effects
PYR-1-Butanamide has been studied for its biochemical and physiological effects. It has been shown to have an effect on the release of certain hormones, such as dopamine and serotonin. Additionally, it has been shown to have an effect on the activity of certain enzymes, such as tyrosine hydroxylase and monoamine oxidase. It has also been studied for its potential to act as an antidepressant and anxiolytic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PYR-1-Butanamide in laboratory experiments is that it is relatively easy to synthesize and is generally stable. Additionally, it is relatively inexpensive and can be purchased in bulk. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water-soluble and therefore must be dissolved in a suitable solvent before use. Additionally, it is not very soluble in organic solvents and thus must be used in small amounts.
Direcciones Futuras
There are a number of potential future directions for PYR-1-Butanamide. One potential direction is to further study its potential as a drug target and its ability to act as an enzyme inhibitor. Additionally, it could be studied for its potential to act as an antidepressant or anxiolytic. Furthermore, it could be used to study the effects of certain hormones on the body, and to study the effects of certain chemicals on the nervous system. Finally, it could be used to investigate the potential of new drugs and therapies.
Métodos De Síntesis
PYR-1-Butanamide is typically synthesized through a condensation reaction of pyrrolidine and butanamide. The reaction is typically conducted in the presence of a base such as sodium hydroxide and a solvent such as acetonitrile. The reaction yields a product that is in the form of a white crystalline solid.
Propiedades
IUPAC Name |
(2S)-2-pyrrolidin-1-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-7(8(9)11)10-5-3-4-6-10/h7H,2-6H2,1H3,(H2,9,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOSEHWNUDEBQL-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-pyrrolidinobutyramide | |
CAS RN |
1187326-21-1 | |
| Record name | (2S)-2-(pyrrolidin-1-yl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl N-[({2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}carbamoyl)carbonyl]ethanehydrazonate](/img/structure/B6598062.png)



![bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B6598092.png)
![3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal](/img/structure/B6598102.png)

![2-[(1-carboxyethyl)amino]propanoic acid](/img/structure/B6598112.png)

![11-(4-chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradec-11-en-10-one](/img/structure/B6598133.png)

![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)
